4'-Fluoro-3'-(trifluoromethyl)acetophenone
Overview
Description
4'-Fluoro-3'-(trifluoromethyl)acetophenone is a useful research compound. Its molecular formula is C9H6F4O and its molecular weight is 206.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It’s known that the compound can cause skin and eye irritation, and it’s considered a flammable liquid
Mode of Action
It has been used in the asymmetric catalytic addition of ethyl groups
Biochemical Pathways
It has been used in the asymmetric catalytic addition of ethyl groups , which suggests that it may be involved in reactions related to the synthesis of organic compounds
Result of Action
It’s known to cause skin and eye irritation , suggesting that it may have some cytotoxic effects. More research is needed to fully understand its effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Fluoro-3’-(trifluoromethyl)acetophenone. For instance, it’s considered a flammable liquid , suggesting that it should be kept away from heat sources. It’s also recommended to handle it in a well-ventilated area , indicating that air circulation may affect its stability or reactivity.
Properties
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFHRXQPXHETEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345580 | |
Record name | 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208173-24-4 | |
Record name | 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Fluoro-3'-(trifluoromethyl)acetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4'-fluoro-3'-(trifluoromethyl)acetophenone in the synthesis of the target compound, 2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine?
A1: this compound serves as a crucial starting material in the multi-step synthesis of 2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine. [, ] The compound undergoes a series of reactions, including coupling with pyridine 4-carboxylic acid to form an isonicotinamide derivative, which is then used to build the central imidazole ring system. [] This highlights the utility of this compound in constructing complex heterocyclic compounds with potential biological activity.
Q2: Are there alternative synthetic routes to the target compound that utilize different starting materials or reaction pathways?
A2: Yes, the second provided research article details an alternative eight-step synthesis of 2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine. [] This route starts with oxoacetic acid monohydrate and does not utilize this compound directly. Instead, a [4-fluoro-3-(trifluoromethyl)phenyl]magnesium bromide Grignard reagent is introduced at a later stage to incorporate the desired substituent onto the imidazole ring. This alternative approach demonstrates the flexibility in synthetic design and highlights the possibility of exploring various routes to optimize the production of the target compound.
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